molecular formula C14H17N3O2 B581924 Benzyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 331281-15-3

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B581924
CAS RN: 331281-15-3
M. Wt: 259.309
InChI Key: GRHDPIWPOMOSEM-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound with the CAS Number: 331281-15-3 . It has a molecular weight of 259.31 and its molecular formula is C14H17N3O2 . The IUPAC name for this compound is benzyl 4-amino-4-cyano-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is 1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Design and Synthesis of Functional Materials

Research has demonstrated the utility of benzyl-protected cyclic esters and amides in the synthesis of hydrophilic aliphatic polyesters. These compounds serve as building blocks in creating polymers with specific functional groups, which can be further modified or deprotected to yield materials with desired properties (Trollsås et al., 2000). Such materials find applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds.

Optimization of Chemical Processes

The selective enzymatic kinetic resolution of primary amines, including benzyl amines, at high temperatures using carboxylic acids and their esters as acyl donors highlights the potential for optimizing industrial-scale chemical syntheses. This method provides a sustainable approach to producing enantiomerically pure compounds, crucial in the pharmaceutical industry (Nechab et al., 2007).

Development of Pharmacologically Active Compounds

Significant advancements have been made in synthesizing benzochromene derivatives, showcasing potent anti-proliferative properties against colorectal cancer cell lines. These findings underscore the importance of benzyl-protected compounds in medicinal chemistry, especially for designing new chemotherapeutic agents (Ahagh et al., 2019).

Chemoselective Oxyfunctionalization

The development of manganese-catalyzed methods for the oxyfunctionalization of functionalized benzylic compounds presents a robust pathway for synthesizing ketones and modifying bioactive molecules. This technique enables the facile introduction of oxygen-containing functional groups into complex organic substrates, with broad implications for material science and drug development (Zhou et al., 2022).

properties

IUPAC Name

benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDPIWPOMOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682164
Record name Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

CAS RN

331281-15-3
Record name Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium cyanide (1052 mg, 21.5 mmol), ammonium chloride (1265 mg, 23.65 mmol), and benzyl 4-oxo-1-piperidine-carboxylate (5.0 gm, 21.5 mmol), was prepared in 5 M ammonia in methanol (8.6 mL, 43 mmol). The solution was brought to reflux for 4 h and then allowed to cool to room temperature. The solution was then filtered and washed with methanol (100 mL) and the filtrate was concentrated in vacuo. The resulting oil was taken up in MTBE (250 mL) and filtered again. The filter cake was washed with MTBE (100 mL) and the filtrate was concentrated in vacuo to yield 4-amino-4-cyano-piperidine-1-carboxylic acid benzyl ester as a clear oil (3.5 g) which was used without further purification.
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
1265 mg
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred mixture of ammonium hydroxide (856 mL), 1-(benzyloxycarbonyl)-4-piperidinone (1.07 mol) and ammonium chloride (113.42 g, 2.14 mol) in methanol (350 mL) was added sodium cyanide (105 g, 2.14 mmol) and stirred at room temperature for 36 h. The mixture was extracted with CH2Cl2 two times. The organic phases were combined and dried (Na2SO4) and concentrated. The pale yellow oil was dissolved in CH2Cl2 and ethereal HCl was added (699 mL, 1.4 mol, 2 M solution). The resulting white suspension was stirred at room temp 18 h. The solid was collected by filtration to give the title compound as white solid (314.5 g, 100% yield). 1H NMR (300 MHz, CDCl3) δ: 7.33-7.27 (5H, m), 5.10 (2H, s), 4.00-3.97 (2H, m), 3.25 (2H, td, J=12.2, 2.8 Hz), 1.97-1.93 (2H, m), 1.78 (2H, s), 1.65-1.59 (2H, m).
Quantity
856 mL
Type
reactant
Reaction Step One
Quantity
1.07 mol
Type
reactant
Reaction Step One
Quantity
113.42 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
699 mL
Type
reactant
Reaction Step Three
Yield
100%

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